2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid
Overview
Description
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a benzimidazole core with a carboxylic acid functional group at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid typically involves the condensation of 2-aminopyridine with an appropriate carboxylic acid derivative. One common method includes the use of α-bromoketones and 2-aminopyridines under different reaction conditions to form N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . The reaction conditions can vary, but often involve the use of toluene, I2, and TBHP (tert-Butyl hydroperoxide) for the formation of N-(pyridin-2-yl)amides, while ethyl acetate and TBHP are used for the formation of 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups into the molecule.
Scientific Research Applications
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid has several scientific research applications:
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating its potential as an anti-fibrotic agent . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
N-(Pyridin-2-yl)amides: These compounds are synthesized from α-bromoketones and 2-aminopyridines and have varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized under different conditions and have significant biological and therapeutic value.
Uniqueness
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-7-carboxylic acid is unique due to its specific structure, which combines a pyridine ring with a benzimidazole core and a carboxylic acid group. This unique structure contributes to its diverse biological activities and its potential as a versatile building block in medicinal chemistry.
Properties
IUPAC Name |
2-pyridin-2-yl-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)8-4-3-6-9-11(8)16-12(15-9)10-5-1-2-7-14-10/h1-7H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKPQHISLNQQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469728 | |
Record name | 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124340-85-8 | |
Record name | 2-(Pyridin-2-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90469728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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